molecular formula C18H13F3N4O B2560016 N-([2,4'-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034304-67-9

N-([2,4'-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2560016
CAS No.: 2034304-67-9
M. Wt: 358.324
InChI Key: MCRKIBBFKIJLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([2,4’-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide is a compound that features a trifluoromethyl group, a bipyridine moiety, and a nicotinamide structure. The trifluoromethyl group is known for its significant role in enhancing the lipophilicity, metabolic stability, and pharmacokinetic properties of compounds, making it valuable in pharmaceuticals, agrochemicals, and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions . The bipyridine moiety can be introduced through a coupling reaction involving 2,4’-bipyridine and an appropriate halide precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl iodide, trifluoromethyl sulfonium salts, hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

N-([2,4’-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide has diverse applications in scientific research, including:

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O/c19-18(20,21)15-4-3-14(11-24-15)17(26)25-10-13-2-1-7-23-16(13)12-5-8-22-9-6-12/h1-9,11H,10H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRKIBBFKIJLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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